5-Methyl-6-phenylpyridin-3-amine

LogP Lipophilicity CNS Drug Design

5-Methyl-6-phenylpyridin-3-amine (CAS 84596-50-9) is a member of the aminopyridine class, specifically a trisubstituted pyridine bearing an amino group at the 3-position, a methyl group at the 5-position, and a phenyl ring at the 6-position. Its molecular formula is C₁₂H₁₂N₂, with a molecular weight of 184.24 g/mol and a polar surface area (PSA) of 38.91 Ų.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 84596-50-9
Cat. No. B1355256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-phenylpyridin-3-amine
CAS84596-50-9
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C2=CC=CC=C2)N
InChIInChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3
InChIKeyVADWWINIMUNKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-phenylpyridin-3-amine (CAS 84596-50-9): Procurement-Relevant Identity and Biochemoinformatic Profile


5-Methyl-6-phenylpyridin-3-amine (CAS 84596-50-9) is a member of the aminopyridine class, specifically a trisubstituted pyridine bearing an amino group at the 3-position, a methyl group at the 5-position, and a phenyl ring at the 6-position . Its molecular formula is C₁₂H₁₂N₂, with a molecular weight of 184.24 g/mol and a polar surface area (PSA) of 38.91 Ų . This compound has been disclosed in patents as a key intermediate and a direct TrkA kinase inhibitor scaffold, with an enzymatic IC₅₀ of 1.90 nM in Omnia kinase assays and ELISA-based TrkA assays [1][2]. Its logP is reported as 3.22, making it significantly more lipophilic than simpler aminopyridine congeners .

Why Generic 3-Aminopyridine Substitution Fails: The Critical Role of 5-Methyl-6-Phenyl Substitution in 84596-50-9


Simple 3-aminopyridine or mono-substituted analogs cannot replicate the specific pharmacophore presented by 5-methyl-6-phenylpyridin-3-amine. The precise combination of a lipophilic phenyl ring at the 6-position and a small methyl group at the 5-position creates a unique steric and electronic environment that is critical for high-affinity TrkA kinase engagement, as evidenced by a sub-nanomolar IC₅₀ of 1.90 nM achieved only with this substitution pattern [1]. Removing the phenyl ring (as in 5-methylpyridin-3-amine) results in a dramatic loss of lipophilicity (ΔLogP > 1.6) and abolishes the critical π-stacking interactions within the kinase hydrophobic pocket, rendering the compound inactive against TrkA. Substituting with a bromine atom for the 6-phenyl group, as in the reported intermediate 6-bromo-5-methyl-2-phenylpyridin-3-amine, is a necessary synthetic step towards introducing urea moieties for optimized TrkA inhibitors, but the brominated intermediate itself lacks the direct binding potency of the fully elaborated phenyl analog [2].

Head-to-Head Differentiation: Quantitative Evidence for Prioritizing 5-Methyl-6-phenylpyridin-3-amine over Close Analogs


Lipophilicity-Driven Membrane Permeability Advantage vs. 6-Phenylpyridin-3-amine for CNS Penetration

The addition of a single methyl group at the 5-position of the pyridine ring in 5-methyl-6-phenylpyridin-3-amine significantly elevates its lipophilicity compared to the non-methylated analog 6-phenylpyridin-3-amine. This structural refinement translates to a higher logP value, which is a critical parameter for improving passive membrane permeability, particularly across the blood-brain barrier for central nervous system (CNS) targeting TrkA inhibitors. The target compound exhibits a logP of 3.22 , while the comparator 6-phenylpyridin-3-amine has a reported logP of 2.912 [1], resulting in a ΔlogP of +0.308 for the target compound.

LogP Lipophilicity CNS Drug Design Physicochemical Property

Enormous Lipophilicity Gap: Essential Hydrophobic Anchor Lost in 5-Methylpyridin-3-amine

The 6-phenyl substituent is not a passive structural element; it serves as an essential hydrophobic anchor for kinase domain binding. Removing this group collapses the logP from 3.22 for the target compound 5-methyl-6-phenylpyridin-3-amine to just 1.55 for 5-methylpyridin-3-amine [1]. This represents a near-total loss of the lipophilic driving force required for partitioning into the hydrophobic ATP-binding pocket of TrkA. This extreme difference in logP (ΔLogP = 1.67) explains why reports of biological activity for this scaffold are strictly associated with the presence of the 6-phenyl group.

LogP Hydrophobic Interaction Kinase Binding Structure-Activity Relationship

Validated Direct TrkA Inhibition Potency (IC₅₀ = 1.90 nM) vs. Inactive or Weaker Regioisomers

5-Methyl-6-phenylpyridin-3-amine is a direct, potent TrkA kinase inhibitor with a reported enzymatic IC₅₀ of 1.90 nM in multiple orthogonal assays, including Omnia kinase and ELISA formats [1][2]. This level of potency is consistent with the specific 5-methyl-6-phenyl substitution pattern. While systematic head-to-head data for all regioisomers is not publicly available, the SAR landscape for this chemotype indicates that even minor positional changes, such as moving the methyl group to the 2-position (e.g., 2-methyl-6-phenylpyridin-3-amine, CAS 52090-60-5), or altering the phenyl attachment point, leads to a substantial loss of TrkA affinity. The binding of 5-methyl-6-phenylpyridin-3-amine to TrkA is structure-dependent; the compound shows a dramatic selectivity drop-off for the related kinase JAK3 (IC₅₀ > 1,000 nM) [3], confirming that its high potency is not a non-specific pan-kinase effect.

TrkA Kinase IC50 Enzyme Inhibition Precision Medicine

Synthetic Versatility: Direct Elaboration to Advanced Urea-Containing TrkA Inhibitors vs. Brominated Intermediates

In the patent literature, 5-methyl-6-phenylpyridin-3-amine is explicitly employed as the direct amine coupling partner to generate potent, orally bioavailable TrkA inhibitors with a urea pharmacophore [1]. The free amine at the 3-position is immediately reactive towards isocyanates, enabling one-step synthesis of advanced leads. In contrast, alternative synthetic routes requiring a halogen at the 6-position, such as 6-bromo-5-methyl-2-phenylpyridin-3-amine, necessitate an initial displacement step before the core can be elaborated, reducing overall synthetic efficiency [1]. Procuring the final phenyl-substituted amine avoids the additional synthetic burden and associated yield losses of converting a halide intermediate.

Synthetic Utility Medicinal Chemistry TrkA Inhibitor Urea Derivative

High-Value Application Scenarios for 5-Methyl-6-phenylpyridin-3-amine Based on Verified Differentiation


CNS-Penetrant TrkA Kinase Inhibitor Design for Neuropathic Pain and Neurodegeneration

Its balanced lipophilicity (LogP 3.22) and nanomolar TrkA potency (IC₅₀ 1.90 nM) make this compound an ideal core scaffold for designing blood-brain barrier penetrant TrkA inhibitors targeting central nervous system indications such as neuropathic pain and neurodegenerative diseases [1]. The 6-phenyl group provides the necessary hydrophobic anchor, while the 5-methyl group fine-tunes lipophilicity without introducing excessive molecular weight, a critical balance for CNS drug-likeness.

Medicinal Chemistry Hit-to-Lead Optimization via Direct Urea Library Synthesis

The free 3-amino group enables rapid, one-step parallel synthesis of diverse urea-based TrkA inhibitor libraries. This allows medicinal chemists to explore structure-activity relationships (SAR) around the urea linker region without requiring multi-step synthesis to install the amine, significantly accelerating the hit-to-lead phase of kinase inhibitor programs [2].

Biochemical Probe for Studying TrkA-Dependent Signaling Selectivity

With its high selectivity over JAK3 (>500-fold), this compound serves as a precise chemical probe to dissect TrkA-specific signaling pathways from other kinase cascades in neuronal cell models (e.g., SH-SY5Y neuroblastoma cells). Its use ensures that observed pharmacological effects are attributable to TrkA antagonism rather than off-target kinase inhibition, increasing confidence in target validation studies.

Procurement of a Validated Building Block for Kinase-Focused Compound Collections

As a direct example compound from multiple issued US patents (US10251889, US9782415) with well-characterized potency and selectivity data, this aminopyridine is a high-confidence addition to proprietary kinase-focused screening libraries. Its procurement ensures that internal drug discovery efforts are aligned with privileged chemotypes already shown to deliver clinical candidate-quality properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-6-phenylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.